molecular formula C25H31ClN4O3 B2676856 N'-(3-chloro-4-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide CAS No. 922120-59-0

N'-(3-chloro-4-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide

Cat. No.: B2676856
CAS No.: 922120-59-0
M. Wt: 471
InChI Key: GEKMLRMMLVJKMQ-UHFFFAOYSA-N
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Description

N'-(3-chloro-4-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C25H31ClN4O3 and its molecular weight is 471. The purity is usually 95%.
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Properties

IUPAC Name

N'-(3-chloro-4-methylphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31ClN4O3/c1-17-5-7-20(15-21(17)26)28-25(32)24(31)27-16-23(30-10-12-33-13-11-30)19-6-8-22-18(14-19)4-3-9-29(22)2/h5-8,14-15,23H,3-4,9-13,16H2,1-2H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKMLRMMLVJKMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCOCC4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A 3-chloro-4-methylphenyl moiety.
  • A tetrahydroquinoline core, known for its presence in various bioactive compounds.
  • A morpholine group, which is often associated with improved solubility and bioavailability.

Chemical Formula

The chemical formula can be represented as C22H30ClN3C_{22}H_{30}ClN_{3}.

Antitumor Activity

Research indicates that compounds similar to this one exhibit significant antitumor activity. For instance, tetrahydroquinoline derivatives have been studied for their ability to inhibit cancer cell proliferation. In a study by Shen et al. (2011), several carbazole derivatives showed potent activity against various human tumor cell lines, suggesting that modifications to the tetrahydroquinoline scaffold could enhance antitumor efficacy .

The biological activity of this compound may be attributed to its interaction with specific molecular targets:

  • Inhibition of Enzymes : Compounds containing tetrahydroquinoline structures have been shown to inhibit key enzymes involved in cancer progression, such as topoisomerases and kinases.
  • Receptor Modulation : The morpholine component may facilitate binding to neurotransmitter receptors, potentially influencing pain pathways and providing analgesic effects similar to opioids .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in the substituents on the phenyl and tetrahydroquinoline rings can significantly affect potency and selectivity:

  • Phenyl Substituents : The presence of chlorine and methyl groups on the phenyl ring enhances lipophilicity, which may improve membrane permeability.
  • Tetrahydroquinoline Modifications : Alterations in the nitrogen substituents can influence receptor affinity and selectivity.

Case Studies

  • Anticancer Studies : In vitro studies have demonstrated that derivatives of tetrahydroquinoline can induce apoptosis in cancer cells. For example, a derivative with a similar structure was tested against lung cancer cell lines and showed a dose-dependent reduction in cell viability .
  • Neuropharmacological Effects : Research has indicated that compounds with similar morpholine structures exhibit neuroprotective properties. They can modulate neurotransmitter release and reduce neuroinflammation, which is beneficial in conditions like Alzheimer's disease .

Comparative Analysis of Similar Compounds

Compound NameStructure TypeBiological ActivityReference
EthaselenOrganoseleniumAntitumor
CarmustineDNA Cross-linkerHigh toxicity
Tetrahydroquinoline DerivativesAlkaloidAnticancer

Q & A

Q. What are the recommended synthetic routes and critical purification techniques for synthesizing N'-(3-chloro-4-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide?

Methodological Answer: Synthesis involves multi-step organic reactions, starting with coupling intermediates like 3-chloro-4-methylaniline with morpholine and tetrahydroquinoline derivatives. Key steps include:

  • Amide bond formation via activation of carboxylic acids (e.g., using EDCI/HOBt) or direct coupling of acid chlorides with amines.
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is essential to isolate the product from by-products. Validate purity via HPLC (≥95%) and 1H/13C NMR spectroscopy to confirm structural integrity .

Q. How should researchers characterize this compound using spectroscopic and analytical methods?

Methodological Answer:

  • 1H/13C NMR : Assign peaks to confirm the presence of the chloro-methylphenyl group (δ ~7.2–7.4 ppm for aromatic protons) and morpholine/tetrahydroquinoline moieties (δ ~2.5–3.5 ppm for N-methyl and morpholine protons) .
  • Mass Spectrometry (MS) : Use high-resolution ESI-MS to verify the molecular ion peak (e.g., [M+H]+) and isotopic pattern consistent with chlorine .
  • Elemental Analysis : Confirm C, H, N, and Cl content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modifications to the chloro-methylphenyl group (e.g., fluoro or methoxy substituents) or morpholine ring (e.g., thiomorpholine) to assess impact on bioactivity .
  • In Vitro Assays : Test against target enzymes (e.g., kinases) or cell lines (e.g., cancer models) using dose-response curves (IC50 determination). Include positive controls (e.g., known inhibitors) and validate with triplicate experiments .
  • Comparative Analysis : Benchmark activity against structurally similar compounds (e.g., N-(3-chloro-2-methylphenyl)-N'-[2-morpholin-4-yl-2-naphthalen-1-ylethyl]oxamide) to identify critical pharmacophores .

Q. What computational strategies are effective in predicting target interactions and binding modes?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., kinases). Parameterize force fields for the morpholine and tetrahydroquinoline groups to account for conformational flexibility .
  • Molecular Dynamics (MD) : Simulate binding stability (e.g., 100 ns trajectories) in explicit solvent (TIP3P water) to assess hydrogen bonding with active-site residues .
  • Quantum Chemical Calculations : Calculate electrostatic potential maps (e.g., using Gaussian 16) to identify nucleophilic/electrophilic regions influencing reactivity .

Q. How can crystallography resolve structural ambiguities in this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., dichloromethane/methanol). Use SHELXL for refinement, focusing on resolving disorder in the morpholine or tetrahydroquinoline moieties .
  • Validation : Cross-check with DFT-optimized geometries (e.g., B3LYP/6-31G*) to ensure bond lengths/angles match experimental data .

Q. How can Design of Experiments (DoE) optimize reaction yields and reproducibility?

Methodological Answer:

  • Factor Screening : Use Plackett-Burman designs to identify critical variables (e.g., temperature, solvent polarity, catalyst loading). For example, optimize coupling reactions by testing DMF vs. THF as solvents .
  • Response Surface Methodology (RSM) : Apply central composite designs to maximize yield. Analyze interactions between reaction time and temperature using software like Minitab .

Q. How should researchers address contradictory bioactivity data across different assays?

Methodological Answer:

  • Assay Validation : Confirm target specificity using knockout cell lines or enzyme mutants. For example, test cytotoxicity in HEK293 (normal) vs. HeLa (cancer) cells to rule off-target effects .
  • Orthogonal Methods : Cross-validate results using SPR (binding affinity) and cellular thermal shift assays (CETSA) for target engagement .
  • Data Triangulation : Apply multivariate analysis (e.g., PCA) to identify outliers or batch effects in high-throughput screening data .

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